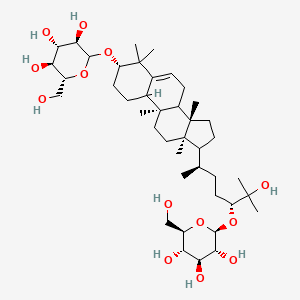
hDDAH-1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hDDAH-1-IN-1 is a selective non-amino acid catalytic site inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). This compound is known for its high specificity and potency, with a Ki value of 18 μM . hDDAH-1 plays a crucial role in the regulation of nitric oxide synthesis by metabolizing asymmetric dimethylarginine, an endogenous inhibitor of nitric oxide synthase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hDDAH-1-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key steps include:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
hDDAH-1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with altered chemical properties and biological activities .
Aplicaciones Científicas De Investigación
hDDAH-1-IN-1 has a wide range of scientific research applications, including:
Mecanismo De Acción
hDDAH-1-IN-1 exerts its effects by selectively inhibiting the catalytic site of human dimethylarginine dimethylaminohydrolase-1. This inhibition prevents the metabolism of asymmetric dimethylarginine, leading to increased levels of this endogenous inhibitor and subsequent reduction in nitric oxide synthesis. The molecular targets involved include the active site of dimethylarginine dimethylaminohydrolase-1 and the pathways regulating nitric oxide production .
Comparación Con Compuestos Similares
hDDAH-1-IN-1 is unique in its high selectivity and potency as a non-amino acid inhibitor of dimethylarginine dimethylaminohydrolase-1. Similar compounds include:
L-257: An arginine analogue with moderate selectivity and potency.
ZST316: A derivative of L-257 with higher inhibition but shorter half-life.
ZST152: Another derivative of L-257 with improved properties compared to L-257.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic properties, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C8H20N4O |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
2-(4-aminobutyl)-1-(2-methoxyethyl)guanidine |
InChI |
InChI=1S/C8H20N4O/c1-13-7-6-12-8(10)11-5-3-2-4-9/h2-7,9H2,1H3,(H3,10,11,12) |
Clave InChI |
SJQJFADASWPDIQ-UHFFFAOYSA-N |
SMILES canónico |
COCCNC(=NCCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


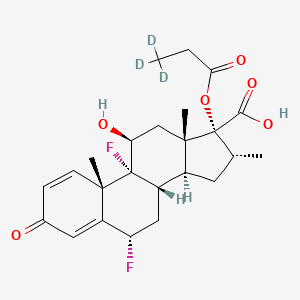

![(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12426912.png)
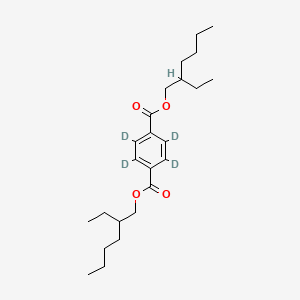
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)

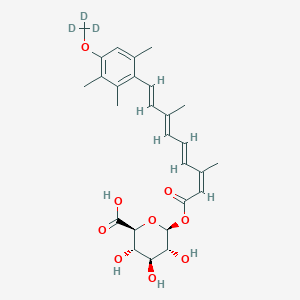

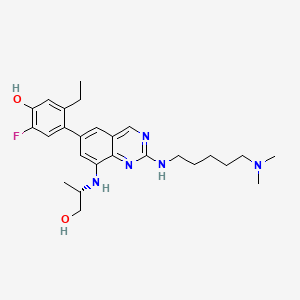
![(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)



